molecular formula C11H13ClN4 B2421894 1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride CAS No. 1713160-84-9

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride

Cat. No.: B2421894
CAS No.: 1713160-84-9
M. Wt: 236.7
InChI Key: XGIBZSWVSCIOCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The azetidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds .

Scientific Research Applications

1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The azetidine ring’s strain-driven reactivity also contributes to its unique biological activities .

Properties

IUPAC Name

1-quinazolin-4-ylazetidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11;/h1-4,7-8H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIBZSWVSCIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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